N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide: is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with cyano and methyl groups, and a phenylpropanamide moiety. Its diverse properties make it valuable for studying applications in drug discovery, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The cyano and methyl groups are introduced via substitution reactions using suitable reagents.
Amide Formation: The final step involves the formation of the amide bond by reacting the substituted thiophene with a phenylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers and dyes.
Mechanism of Action
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano and phenyl groups play a crucial role in binding interactions, while the thiophene ring may contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,2-dimethylpropanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methoxyphenyl)acetamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-methyl-3-nitrobenzamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the phenylpropanamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-12(2)20-16(14(11)10-17)18-15(19)9-8-13-6-4-3-5-7-13/h3-7H,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASRHKMEHOFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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